(5-Iodo-pentyl)-cyclohexane
Description
(5-Iodo-pentyl)-cyclohexane is a halogenated cyclohexane derivative featuring a pentyl chain substituted with an iodine atom at the terminal position. Its synthesis involves reacting cyclohexyl magnesium chloride with 1,5-dibromopentane in the presence of lithium tetrachlorocuprate (Li₂CuCl₄) in tetrahydrofuran (THF), yielding 5-bromopentylcyclohexane as an intermediate. Subsequent halogen exchange using sodium iodide in acetone produces the final iodinated compound .
Properties
Molecular Formula |
C11H21I |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
5-iodopentylcyclohexane |
InChI |
InChI=1S/C11H21I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2 |
InChI Key |
NFJQDEYWBOQTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₁I
- Molecular Weight : ~280.19 g/mol
- Structure : A cyclohexane ring linked to a pentyl chain terminating in an iodine atom.
This compound’s reactivity and applications are influenced by the iodine atom’s polarizability and the alkyl chain’s hydrophobicity.
Comparison with Structural Analogs
Pentylcyclohexane (CAS 4292-92-6)
Molecular Formula : C₁₁H₂₂
Molecular Weight : 154.29 g/mol
| Property | (5-Iodo-pentyl)-cyclohexane | Pentylcyclohexane |
|---|---|---|
| Halogenation | Iodine-substituted | No halogen |
| Reactivity | High (iodine as leaving group) | Low (inert hydrocarbon) |
| Stability | Lower (prone to decomposition) | High (stable under standard conditions) |
| Applications | Organic synthesis intermediate | Solvent, lubricant additive |
Key Differences :
Iodocyclohexane (CAS 626-62-0)
Molecular Formula : C₆H₁₁I
Molecular Weight : 210.06 g/mol
Key Differences :
- The pentyl chain in this compound increases hydrophobicity and molecular weight, altering solubility and reactivity compared to iodocyclohexane.
- Iodocyclohexane’s simpler structure facilitates use in catalysis (e.g., cyclohexane decomposition ), while the pentyl derivative may serve as a precursor for pharmaceuticals or surfactants.
Research Findings and Stability Considerations
- Reactivity: The iodine atom in this compound makes it more reactive than its non-halogenated analog, particularly in substitution reactions. However, iodides are generally less stable than bromides or chlorides due to weaker C–I bonds .
- Thermal Stability : Cyclohexane derivatives decompose at high temperatures (e.g., ~99% conversion at 600°C over Ni₃Al catalysts ), but the pentyl chain may delay decomposition compared to simpler iodocyclohexane.
- Toxicity: Limited toxicological data exist for this compound, but iodocyclohexane’s hazards (acute toxicity, respiratory irritation ) suggest similar precautions are warranted.
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